5-chloro-N-cyclopropyl-2-iodobenzamide
Overview
Description
5-chloro-N-cyclopropyl-2-iodobenzamide is an organic compound with the molecular formula C10H9ClINO It is a derivative of benzamide, featuring a chlorine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and an iodine atom at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopropyl-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-iodobenzoic acid and cyclopropylamine.
Amidation Reaction: The 5-chloro-2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclopropyl-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2nd position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are typically used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-chloro-N-cyclopropyl-2-azidobenzamide or 5-chloro-N-cyclopropyl-2-cyanobenzamide can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the compound can be obtained, depending on the specific reaction conditions.
Scientific Research Applications
5-chloro-N-cyclopropyl-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain biological targets.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropyl-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the chlorine and iodine atoms can enhance its binding affinity and specificity. The cyclopropyl group may also contribute to its overall biological activity by influencing the compound’s conformation and stability.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-iodobenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-cyclopropyl-2-iodobenzamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
5-chloro-N-cyclopropylbenzamide: Lacks the iodine atom, which may reduce its suitability for certain reactions such as coupling reactions.
Uniqueness
5-chloro-N-cyclopropyl-2-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, as well as the cyclopropyl group
Biological Activity
5-Chloro-N-cyclopropyl-2-iodobenzamide (CAS No. 1690851-05-8) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a chlorine atom, an iodine atom, and a cyclopropyl group. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, pharmacological profiles, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClINO. Its structure is characterized by:
- Chlorine atom at the 5th position of the benzene ring.
- Iodine atom at the 2nd position.
- Cyclopropyl group attached to the nitrogen atom.
These modifications can influence the compound's reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (chlorine and iodine) enhances binding affinity to various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also affect the compound's conformation, stability, and overall bioactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar halogen substitutions have been shown to inhibit cell growth in various cancer cell lines, suggesting a potential application in oncology .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In comparative studies, similar benzamide derivatives demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests that this compound could possess comparable or enhanced antimicrobial efficacy .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Chloro-2-iodobenzamide | Lacks cyclopropyl group | Moderate antimicrobial activity |
N-Cyclopropyl-2-iodobenzamide | Lacks chlorine atom | Lower reactivity in biological assays |
5-Chloro-N-cyclopropylbenzamide | Lacks iodine atom | Reduced suitability for coupling reactions |
This table illustrates how the presence of both chlorine and iodine atoms, along with the cyclopropyl group, may enhance the biological activity of this compound compared to its analogs.
Case Studies
- Anticancer Research : A study investigated the effects of halogenated benzamides on cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in K-562 leukemia cells, showcasing potential as novel anticancer agents .
- Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of benzamide derivatives. The findings suggested that compounds with structural similarities showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antibiotics .
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-2-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFONPVMKSRETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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